molecular formula C22H25BrN2O4 B296673 2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether

2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether

Katalognummer B296673
Molekulargewicht: 461.3 g/mol
InChI-Schlüssel: KQJXGRWBWQDRPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether, also known as BDB-108, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit binding affinity for certain receptors in the brain, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether has also been investigated for its potential use as a fluorescent probe for imaging biological systems.

Wirkmechanismus

2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether is believed to act as a partial agonist at the 5-HT2A receptor, which results in the activation of downstream signaling pathways. This activation can lead to changes in neuronal activity and neurotransmitter release, which may contribute to the observed effects of 2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether on behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether can induce changes in behavior and cognition in animal models. For example, it has been shown to increase locomotor activity and alter social behavior in mice. 2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether has also been shown to enhance learning and memory in rats. These effects may be related to its partial agonist activity at the 5-HT2A receptor.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether in lab experiments is its high binding affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation is its potential toxicity, which may limit its use in certain experiments or applications.

Zukünftige Richtungen

There are several potential future directions for research on 2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether. One area of interest is its potential use as a therapeutic agent for various psychiatric and neurological disorders, such as depression and schizophrenia. Further studies are needed to determine its safety and efficacy in humans. Additionally, 2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether may have applications in the field of optogenetics, which involves the use of light to control neuronal activity. Further research is needed to explore these and other potential applications of 2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether.
In conclusion, 2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether in various applications.

Synthesemethoden

2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether can be synthesized using a multi-step process involving the reaction of 2-bromo-4-ethylphenol with 1,3-benzodioxole-5-carboxaldehyde, followed by the addition of piperazine and acetic anhydride. The final product is obtained after purification using column chromatography.

Eigenschaften

Molekularformel

C22H25BrN2O4

Molekulargewicht

461.3 g/mol

IUPAC-Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-bromo-4-ethylphenoxy)ethanone

InChI

InChI=1S/C22H25BrN2O4/c1-2-16-3-5-19(18(23)11-16)27-14-22(26)25-9-7-24(8-10-25)13-17-4-6-20-21(12-17)29-15-28-20/h3-6,11-12H,2,7-10,13-15H2,1H3

InChI-Schlüssel

KQJXGRWBWQDRPS-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Br

Kanonische SMILES

CCC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.